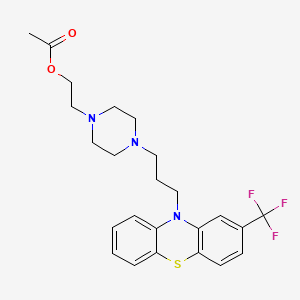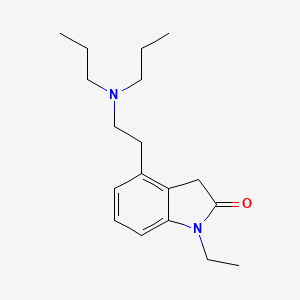
Ethyl Ropinirole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ethyl Ropinirole involves several steps, starting from the preparation of a mixture of sodium alkoxide and diethyl oxalate in a mixed solvent of tetrahydrofuran and absolute ethanol . The process continues with the addition, hydrolysis, decarboxylation, and reductive cyclization of intermediates to obtain the final product . Industrial production methods focus on optimizing yield and purity, often involving large-scale reactions under controlled conditions to minimize impurities .
Chemical Reactions Analysis
Ethyl Ropinirole undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include formaldehyde, which can lead to the formation of dimeric degradants . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with formaldehyde under alkaline conditions can produce methylene-bridged dimers .
Scientific Research Applications
Ethyl Ropinirole has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of dopamine receptor agonists and their interactions with various receptors . In biology, it serves as a tool to investigate the effects of dopamine agonists on cellular processes and signaling pathways . In medicine, this compound is explored for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and Restless Legs Syndrome . Additionally, it has applications in the pharmaceutical industry for the development of new drug formulations and delivery systems .
Mechanism of Action
The mechanism of action of Ethyl Ropinirole involves the stimulation of postsynaptic dopamine D2-type receptors within the caudate-putamen in the brain . This stimulation leads to a decrease in the symptoms of Parkinson’s disease and Restless Legs Syndrome by enhancing dopaminergic neurotransmission . This compound has a high affinity for D2 and D3 dopamine receptors, which are crucial for its therapeutic effects .
Properties
Molecular Formula |
C18H28N2O |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
4-[2-(dipropylamino)ethyl]-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C18H28N2O/c1-4-11-19(12-5-2)13-10-15-8-7-9-17-16(15)14-18(21)20(17)6-3/h7-9H,4-6,10-14H2,1-3H3 |
InChI Key |
XQFBCUFVVNWMPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Cyclohexyloxycarbonyloxyethyl 2-methyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13433433.png)
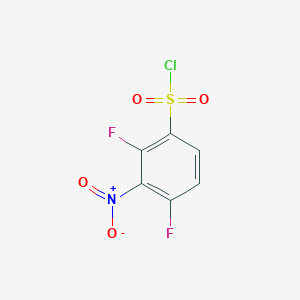
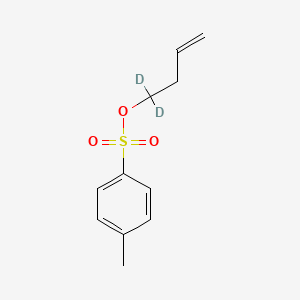
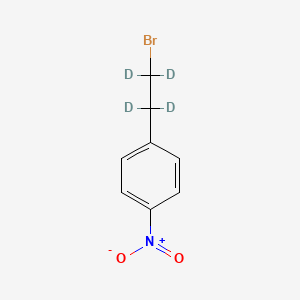

![3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone]](/img/structure/B13433467.png)
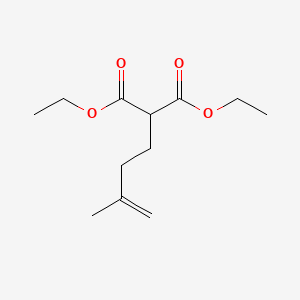

![propan-2-yl (2S)-2-[[chloro-(4-nitrophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433485.png)
![1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)](/img/structure/B13433487.png)
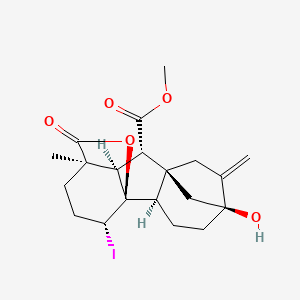
![tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13433496.png)
